Cas no 1807075-64-4 (4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine)

4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine
-
- インチ: 1S/C6H3F3N2O3/c7-5(8)2-1-3(11(13)14)10-6(9)4(2)12/h1,5,12H
- InChIKey: XUEGYOLUZDJWTA-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(N=C(C=1)[N+](=O)[O-])F)O)F
計算された属性
- 精确分子量: 208.01
- 同位素质量: 208.01
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 78.9
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029037092-500mg |
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine |
1807075-64-4 | 95% | 500mg |
$1,718.70 | 2022-03-31 | |
Alichem | A029037092-250mg |
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine |
1807075-64-4 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
Alichem | A029037092-1g |
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine |
1807075-64-4 | 95% | 1g |
$3,010.80 | 2022-03-31 |
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine 関連文献
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridineに関する追加情報
4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine: A Comprehensive Overview
The compound 4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine, identified by the CAS number 1807075-64-4, is a pyridine derivative with a unique combination of functional groups. This molecule has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of a difluoromethyl substituent at the 4-position, a fluoro group at the 2-position, a hydroxy group at the 3-position, and a nitro group at the 6-position makes it a versatile compound with intriguing chemical properties.
Recent studies have highlighted the importance of such pyridine derivatives in drug discovery. The nitro functional group is known for its ability to participate in various biological processes, including anti-inflammatory and anticancer activities. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that compounds with nitro groups can exhibit potent inhibitory effects on specific enzymes associated with cancer progression. The hydroxy group in this compound further enhances its potential for hydrogen bonding, which is crucial for interactions with biological targets.
The difluoromethyl substituent introduces additional electronic effects to the molecule. Fluorine atoms are highly electronegative, which can influence the electronic properties of the entire molecule. This substitution pattern can lead to increased stability and bioavailability, making it an attractive candidate for drug development. Furthermore, the fluoro group at the 2-position contributes to the overall polarity of the molecule, which can affect its solubility and pharmacokinetic properties.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have made it possible to achieve higher yields and better selectivity in the synthesis of such complex molecules. For example, researchers have utilized palladium-catalyzed cross-coupling reactions to efficiently introduce the difluoromethyl group into pyridine derivatives.
The application of this compound extends beyond pharmaceuticals. In agrochemicals, pyridine derivatives are often used as herbicides or fungicides due to their ability to inhibit specific enzymes in plants or pathogens. The hydroxy and nitro groups in this compound may contribute to its potential as a bioactive agent against plant pathogens.
In conclusion, 4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine represents a promising compound with diverse functional groups that offer multiple avenues for research and application. Its unique structure and reactivity make it a valuable addition to the arsenal of chemical tools available for addressing challenges in medicine, agriculture, and materials science.
1807075-64-4 (4-(Difluoromethyl)-2-fluoro-3-hydroxy-6-nitropyridine) Related Products
- 499240-48-1(2-(Piperidin-4-yloxy)pyrimidine)
- 2408963-81-3(3-Fluorobicyclo[3.1.0]hexan-2-amine hydrochloride)
- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)
- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)
- 1184221-15-5(N-(2,2-difluoroethyl)-1-methylpiperidin-4-amine)
- 2764-19-4(3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one)
- 2137503-64-9(1,8-Dioxaspiro[4.5]decan-4-ol)
- 2241130-04-9(rac-(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile, trans)
- 2098068-35-8(4-(fluoromethyl)-4-methylpiperidin-1-amine)
- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)




